molecular formula C23H25NO6S B264235 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Cat. No. B264235
M. Wt: 443.5 g/mol
InChI Key: JOQHEENFZQYNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A binds to the ATP-binding pocket of IκB kinase (IKK), which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKK, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and epithelial cells. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α), in response to stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. In addition, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been found to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Advantages and Limitations for Lab Experiments

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. It has been shown to have potent anti-inflammatory and anti-tumor activities in vitro and in vivo, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. However, there are also limitations to using 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A in lab experiments. Its mechanism of action is not fully understood, and its specificity for IKK has not been fully characterized. In addition, its pharmacokinetic properties and toxicity profile have not been extensively studied.

Future Directions

There are several future directions for research on 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A. First, further studies are needed to elucidate its mechanism of action and specificity for IKK. Second, its pharmacokinetic properties and toxicity profile need to be thoroughly investigated in order to assess its potential as a therapeutic agent. Third, its anti-viral activity against other viruses needs to be explored. Fourth, its potential as a treatment for various diseases, such as cancer and inflammatory disorders, needs to be evaluated in preclinical and clinical studies. Finally, the development of more potent and selective IKK inhibitors based on the structure of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is an area of active research.

Synthesis Methods

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

Scientific Research Applications

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been studied extensively in vitro and in vivo for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. In particular, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

properties

Product Name

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C23H25NO6S/c1-12-8-17-20(21-19(12)16(10-29-21)23(3,4)5)13(2)15(22(26)30-17)9-18(25)24-14-6-7-31(27,28)11-14/h6-8,10,14H,9,11H2,1-5H3,(H,24,25)

InChI Key

JOQHEENFZQYNHO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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